molecular formula C13H19NO5S B5770459 Methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate CAS No. 114617-87-7

Methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate

Cat. No.: B5770459
CAS No.: 114617-87-7
M. Wt: 301.36 g/mol
InChI Key: FGDLIMNIFPHWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate is a sulfonamide-containing ester derivative characterized by a phenoxyacetate backbone modified with a diethylsulfamoyl group at the para position of the aromatic ring. This compound is synthesized via sulfonation of methyl phenoxyacetate derivatives followed by diethylamine substitution, as evidenced by similar synthetic routes for sulfonamide-functionalized compounds (e.g., sulfonyl chloride reactions with amines) . Its molecular structure is confirmed by NMR data, such as δ 8.2–7.2 (AB quartet for aromatic protons) and δ 3.95 (singlet for the methyl ester group) .

Properties

IUPAC Name

methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-4-14(5-2)20(16,17)12-8-6-11(7-9-12)19-10-13(15)18-3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDLIMNIFPHWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358405
Record name ST4109430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114617-87-7
Record name ST4109430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate typically involves the reaction of 4-(diethylsulfamoyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Ester group (–COOCH<sub>3</sub>)

  • Sulfonamide group (–SO<sub>2</sub>N(Et)<sub>2</sub>)

  • Phenoxy ether linkage (–O–)

Ester Group Reactions

Esters typically undergo:

  • Hydrolysis : Acid- or base-catalyzed cleavage to carboxylic acid or carboxylate salts.
    Example:
    RCOOCH3+H2OH+or OHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{CH}_3\text{OH}
    Conditions: Reflux with aqueous HCl (acidic) or NaOH (basic).

  • Aminolysis : Reaction with amines to form amides.
    Example:
    RCOOCH3+R’NH2RCONHR’+CH3OH\text{RCOOCH}_3 + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{CH}_3\text{OH}

Sulfonamide Group Reactions

Sulfonamides are generally stable but may participate in:

  • Hydrolysis : Under harsh acidic or basic conditions, yielding sulfonic acids and amines.
    Example:
    ArSO2N(Et)2+H2OΔArSO3H+HN(Et)2\text{ArSO}_2\text{N(Et)}_2 + \text{H}_2\text{O} \xrightarrow{\Delta} \text{ArSO}_3\text{H} + \text{HN(Et)}_2

  • Alkylation/Acylation : Reactivity at the nitrogen atom, though steric hindrance from diethyl groups may limit this.

Phenoxy Ether Reactions

The phenoxy group may undergo:

  • Electrophilic Aromatic Substitution (EAS) : Though the electron-withdrawing sulfonamide group deactivates the ring, directing substituents to meta/para positions.

  • Cleavage : Under strong acids (e.g., HI) to form phenol derivatives.

Hypothetical Reaction Pathways

While no direct experimental data is available in the provided sources, plausible reactions include:

Reaction Type Reagents/Conditions Expected Product
Ester hydrolysisNaOH (aq), reflux2-[4-(Diethylsulfamoyl)phenoxy]acetic acid
Sulfonamide hydrolysisConcentrated H<sub>2</sub>SO<sub>4</sub>, Δ4-(Diethylsulfamoyl)phenol + acetic acid derivatives
Reduction (ester)LiAlH<sub>4</sub>, dry ether2-[4-(Diethylsulfamoyl)phenoxy]ethanol
EAS (nitration)HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CNitro-substituted aryl derivative (meta)

Structural Influence on Reactivity

  • The electron-withdrawing sulfonamide group reduces electron density on the aromatic ring, making EAS reactions less facile unless directed by activating groups.

  • The diethyl substituents on the sulfonamide nitrogen introduce steric bulk, potentially slowing nucleophilic attacks at the sulfur center.

  • The methyl ester is more reactive toward hydrolysis than bulkier esters due to lower steric hindrance.

Thermal and pH Stability

Limited data exists, but analogous sulfonamides and esters decompose under prolonged heating (>200°C) or extreme pH. Stability in common organic solvents (e.g., DMSO, acetonitrile) is likely high .

Scientific Research Applications

Scientific Research Applications

The applications of methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate can be categorized into several key areas:

1. Medicinal Chemistry

  • Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural components may contribute to various pharmacological effects, including anti-inflammatory and antimicrobial activities .
  • Enzyme Inhibition Studies : Preliminary studies suggest that this compound may interact with specific enzymes involved in inflammatory responses, making it a candidate for further exploration in drug design .

2. Organic Synthesis

  • Building Block in Chemical Reactions : This compound serves as a versatile building block in organic synthesis, participating in various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes .
  • Synthesis of Derivatives : Researchers have utilized this compound to synthesize derivatives with tailored properties, enhancing the compound's utility in developing new therapeutic agents .

3. Industrial Applications

  • Production of Specialty Chemicals : The compound's unique functional groups allow it to be used in the production of specialty chemicals, which are essential in various industrial applications .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Anti-Inflammatory Activity : A study investigated the compound's effect on enzyme inhibition related to inflammatory pathways, showing promising results that warrant further exploration.
  • Synthesis of Novel Derivatives : Researchers successfully synthesized various derivatives using this compound as a starting material, demonstrating its versatility in organic synthesis.
  • Pharmacological Profiling : Initial pharmacological profiling indicated that this compound might exhibit antimicrobial properties, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylsulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenoxyacetate moiety can also interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several phenoxyacetate and sulfonamide derivatives. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Biological Activity Key References
Methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate (Target) Diethylsulfamoyl at C4, methyl ester ~299.3 (estimated) Not explicitly reported; inferred sulfonamide-mediated enzyme inhibition potential
Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((3-chloroallyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate Methoxyimino, chloroallylthio-oxadiazole, methyl ester 490.14 Fungicidal activity (56.8% yield in synthesis)
490-M24: Methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate Methoxyimino, hydroxymethylphenoxy, methyl ester ~327.3 No direct bioactivity reported; structural similarity to agrochemical leads
{4-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl benzimidazole-1-sulfonyl]phenoxy}acetic acid methyl ester Methoxy-pyridinylmethylsulfinyl benzimidazole, methyl ester ~532.5 Proton pump inhibition (e.g., omeprazole derivatives)
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate Bis(2-hydroxyethyl)amino, ethyl ester 283.3 No explicit activity; polar substituents suggest solubility for drug delivery

Key Findings:

Bioactivity Variation: The target compound’s diethylsulfamoyl group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) compared to methoxyimino or oxadiazole derivatives, which are linked to fungicidal or agrochemical activity . Sulfonyl-containing benzimidazoles (e.g., omeprazole derivatives) demonstrate proton pump inhibition, whereas the target compound lacks the benzimidazole scaffold, likely altering its therapeutic applications .

Synthetic Yields :

  • The target compound’s synthesis achieves 83% yield via sulfonation and amine substitution , outperforming the 56.8% yield of the fungicidal oxadiazole derivative . This suggests superior reaction efficiency for sulfonamide formation compared to heterocyclic coupling.

Methyl esters generally exhibit higher stability than ethyl esters in physiological conditions, as seen in the persistence of methyl 2-(4-aminophenyl)acetate derivatives .

Structural Insights from NMR: The target’s aromatic protons (δ 8.2–7.2) align with sulfonamide-substituted phenoxyacetates , whereas methoxyimino derivatives show distinct δ 4.81–5.03 (AB quartet for methylene groups) .

Research Implications

  • Drug Design : The diethylsulfamoyl group’s electron-withdrawing nature could optimize binding to sulfonamide-sensitive targets (e.g., HDACs or kinases) compared to neutral substituents in 490-M24 .
  • Agricultural Chemistry : While the target compound lacks reported fungicidal activity, structural analogs with chloroallylthio-oxadiazole groups (e.g., ) highlight the importance of heterocycles in agrochemical potency.
  • Synthetic Scalability : High-yield sulfonylation methods (83% ) are advantageous for industrial-scale production over lower-yield routes (e.g., 56.8% for oxadiazoles ).

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
This compound C₁₃H₁₉NO₅S 299.3 2.9 0.12
490-M24 C₁₈H₁₉NO₅ 327.3 2.5 0.08
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate C₁₄H₂₁NO₅ 283.3 1.5 12.4

Biological Activity

Methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diethylsulfamoyl group attached to a phenoxyacetate moiety. The specific arrangement of these functional groups contributes to its biological activity, particularly in enzyme inhibition and interactions with cellular targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition. This property is significant in the context of drug design where enzyme modulation is desired.
  • Protein Interactions : The phenoxyacetate portion can engage in hydrophobic interactions, enhancing the compound's binding affinity to proteins involved in signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with sulfamoyl groups often display antimicrobial properties. The specific activity against various bacterial strains remains an area for further investigation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : In vitro assays have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study: Anti-inflammatory Mechanism

A study focusing on the anti-inflammatory properties of sulfamoyl compounds revealed that this compound could significantly reduce levels of TNF-α and IL-6 in human monocytic THP-1 cells when stimulated with lipopolysaccharide (LPS). The compound was shown to activate NF-κB signaling pathways, which play a crucial role in inflammatory responses. This suggests a dual mechanism where the compound not only inhibits pro-inflammatory mediators but also modulates signaling pathways involved in inflammation .

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfamoyl-containing compounds:

Compound NameBiological ActivityUnique Features
Methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetateEnzyme inhibitionHigher potency in certain assays
SulfamethoxazoleAntimicrobialEstablished clinical use

Q & A

Basic: What are the established synthetic routes for Methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate, and which analytical techniques are critical for confirming its purity and structure?

Methodological Answer:
The synthesis typically involves sequential etherification and sulfonamide formation. A common route starts with the reaction of 4-hydroxybenzenesulfonamide with diethylamine under basic conditions to form the diethylsulfamoyl intermediate. Subsequent esterification with methyl chloroacetate in the presence of a base (e.g., K2_2CO3_3) yields the target compound.
Critical Analytical Techniques:

  • NMR Spectroscopy (1H/13C): Confirms structural integrity by verifying peaks for the diethylsulfamoyl group (δ 1.1–1.3 ppm for CH3_3, δ 3.2–3.5 ppm for N–CH2_2) and the phenoxyacetate moiety (δ 4.6–4.8 ppm for O–CH2_2–COOCH3_3) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 317.3 for [M+H]+).
  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹, ester C=O at 1720–1750 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Methodological Answer:
Key optimization strategies include:

  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions in biphasic systems .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve sulfonamide formation efficiency by stabilizing intermediates .
  • Temperature Control : Gradual heating (60–80°C) during esterification minimizes side reactions like hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>97%) .

Basic: What primary biological activities are reported, and which assay systems evaluate these effects?

Methodological Answer:
Reported activities include:

  • Enzyme Inhibition : Potent inhibition of matrix metalloproteinases (MMPs) and sulfotransferases.
  • Assays :
    • Fluorogenic Substrate Assays (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for MMP-2/9) measure IC50_{50} values .
    • Microsomal Stability Assays : Liver microsomes (human/rat) assess metabolic stability via LC-MS quantification of parent compound depletion .

Advanced: How to resolve conflicting data on the compound’s enzyme inhibitory potency?

Methodological Answer:
Contradictions in IC50_{50} values may arise from assay variability. Resolution strategies:

  • Kinetic Analysis : Determine KiK_i (inhibition constant) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
  • Computational Docking (e.g., AutoDock Vina) : Predict binding modes to active sites (e.g., MMP-2’s Zn²+ coordination pocket) and validate with mutagenesis studies .
  • Standardized Protocols : Use recombinant enzymes (vs. tissue extracts) and control for batch-to-batch variability in enzyme activity .

Advanced: How do structural modifications influence pharmacokinetic properties?

Methodological Answer:

  • Diethylsulfamoyl Modifications : Replacing diethyl with cyclopropyl groups enhances metabolic stability (reduced CYP3A4-mediated oxidation) but may reduce solubility .
  • Phenoxyacetate Adjustments : Introducing electron-withdrawing groups (e.g., –CF3_3) improves membrane permeability (logP optimization) but risks hepatotoxicity.
  • In Vitro Models :
    • Caco-2 Monolayers : Predict intestinal absorption.
    • Plasma Protein Binding Assays : Equilibrium dialysis quantifies unbound fraction for efficacy correlation .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact with sulfonamide intermediates .
  • Waste Management : Segregate halogenated byproducts (e.g., chloroacetate derivatives) for incineration to prevent environmental contamination .

Advanced: What strategies mitigate instability of the diethylsulfamoyl group under acidic/basic conditions?

Methodological Answer:

  • pH Control : Maintain neutral conditions (pH 6–8) during synthesis to prevent hydrolysis. Buffers like phosphate (pH 7.4) stabilize the compound in biological assays .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life in aqueous formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.